Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure makes it a unique compound with interesting chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials with unique properties.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with a triazolopyridazine core, like “Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate”, are often designed to interact with specific biological targets. For instance, some triazolopyridazine derivatives are known to inhibit certain enzymes .
Mode of Action
The mode of action of such compounds typically involves binding to their target, thereby modulating its activity. The specific interactions between “Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate” and its target would depend on the chemical structure of the compound and the nature of the target .
Biochemical Pathways
The affected pathways would depend on the specific target of “Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate”. If the target is an enzyme, the compound could affect the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate” would influence its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure, its formulation, and the route of administration .
Result of Action
The molecular and cellular effects of “Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate” would depend on its mode of action and the nature of its target. For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain biochemicals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could influence the action, efficacy, and stability of "Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate" .
Biochemical Analysis
Biochemical Properties
Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels within cells . The interaction between methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate and phosphodiesterases results in the inhibition of these enzymes, leading to altered cellular signaling pathways. Additionally, this compound may interact with proteins involved in calcium signaling, further influencing cellular processes .
Cellular Effects
The effects of methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and calcium ions . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation, differentiation, and apoptosis. For example, the inhibition of phosphodiesterases by methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate can result in increased levels of cAMP, which in turn can activate protein kinase A and other downstream signaling molecules .
Molecular Mechanism
At the molecular level, methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of phosphodiesterases, inhibiting their enzymatic activity and preventing the breakdown of cyclic nucleotides . This inhibition leads to an accumulation of cyclic nucleotides, which can activate various signaling pathways and result in changes in gene expression. Additionally, methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate may interact with other proteins involved in calcium signaling, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate can change over time. The stability of this compound is influenced by factors such as temperature and pH, which can affect its degradation and long-term efficacy . Studies have shown that methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate remains stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments may lead to degradation, reducing its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and improved physiological responses . At higher doses, toxic or adverse effects may be observed, including myocardial degeneration and altered cardiac function . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s and other oxidoreductases . These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability .
Transport and Distribution
The transport and distribution of methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its bioavailability and therapeutic potential. For instance, the compound may be actively transported into cells via membrane transporters, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins to modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate typically involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole and pyridazine rings can participate in redox reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted triazolopyridazines.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the compound.
Hydrolysis: Formation of 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetic acid.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,3,4-Thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Known for their antimicrobial and antifungal activities.
Uniqueness
Methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate is unique due to the presence of both triazole and pyridazine rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-15-8(14)4-7-11-10-6-3-2-5(9)12-13(6)7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMRSBIVKFCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C2N1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.